molecular formula C10H12N2O8 B2910978 3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate CAS No. 916763-24-1

3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate

Cat. No. B2910978
CAS RN: 916763-24-1
M. Wt: 288.212
InChI Key: QXNRRRMQEQGRQH-UHFFFAOYSA-N
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Description

“3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate” is a chemical compound with the molecular formula C10H12N2O8 . It has a molecular weight of 288.21 . This compound is also known by its CAS number 916763-24-1 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H12N2O8 . The structure can be analyzed using various techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 288.21 . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .

Mechanism of Action

The mechanism of action of MPDN involves the release of nitric oxide (NO) in the smooth muscle cells of blood vessels. NO activates the enzyme guanylate cyclase, which in turn increases the production of cyclic guanosine monophosphate (cGMP). cGMP causes the relaxation of smooth muscles, leading to vasodilation.
Biochemical and Physiological Effects:
MPDN has been found to have several biochemical and physiological effects. It increases the production of NO in the endothelial cells of blood vessels, which leads to vasodilation. It also reduces the production of reactive oxygen species (ROS) and inhibits the activation of inflammatory pathways, which may contribute to its cardioprotective effects. MPDN has also been found to improve the oxygen supply and utilization in the heart, which may be beneficial in the treatment of ischemic heart disease.

Advantages and Limitations for Lab Experiments

MPDN has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, MPDN has some limitations as well. It is highly reactive and can decompose rapidly, making it difficult to handle. It is also sensitive to light and heat, which can cause degradation.

Future Directions

There are several future directions for the research on MPDN. One area of interest is the development of new synthetic methods for MPDN that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of MPDN in the treatment of various cardiovascular diseases. Further studies are also needed to elucidate the molecular mechanisms underlying the cardioprotective effects of MPDN. Finally, the development of new formulations and delivery systems for MPDN may enhance its efficacy and reduce its side effects.

Synthesis Methods

The synthesis of MPDN involves the reaction of 2-methoxyphenol with 1,3-dichloropropane in the presence of a strong base, followed by the nitration of the resulting product with a mixture of nitric and sulfuric acids. The yield of MPDN can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the molar ratio of the reactants.

Scientific Research Applications

MPDN has been extensively studied for its potential use as a vasodilator. Vasodilators are drugs that widen blood vessels, thereby increasing blood flow and reducing blood pressure. MPDN has been found to be effective in relaxing both arterial and venous smooth muscles, which makes it a potential therapeutic agent for the treatment of various cardiovascular diseases, such as angina pectoris, hypertension, and heart failure.

properties

IUPAC Name

[1-(2-methoxyphenoxy)-3-nitrooxypropan-2-yl] nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O8/c1-17-9-4-2-3-5-10(9)18-6-8(20-12(15)16)7-19-11(13)14/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNRRRMQEQGRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CO[N+](=O)[O-])O[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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